molecular formula C18H19N3O3 B14797204 4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazinyl]butanamide

4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazinyl]butanamide

Cat. No.: B14797204
M. Wt: 325.4 g/mol
InChI Key: AAIPTOYGIGNXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide is a synthetic organic compound with the molecular formula C18H19N3O3 It is characterized by the presence of a phenylacetyl hydrazino group attached to a butanamide backbone, which includes a phenyl group and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide typically involves the following steps:

  • Formation of the Hydrazone Intermediate: : The reaction begins with the condensation of phenylhydrazine with phenylacetyl chloride to form the hydrazone intermediate. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

  • Acylation Reaction: : The hydrazone intermediate is then subjected to an acylation reaction with 4-oxobutanoyl chloride. This step is typically performed in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride.

  • Purification: : The crude product is purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of 4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanoic acid.

    Reduction: Formation of 4-hydroxy-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industry: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylacetyl hydrazino group is believed to play a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]pentanamide: Similar structure with an additional carbon in the backbone.

    4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanoic acid: Oxidized form of the original compound.

    4-hydroxy-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide: Reduced form of the original compound.

Uniqueness

4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazino]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

4-oxo-N-phenyl-4-[2-(2-phenylacetyl)hydrazinyl]butanamide

InChI

InChI=1S/C18H19N3O3/c22-16(19-15-9-5-2-6-10-15)11-12-17(23)20-21-18(24)13-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,19,22)(H,20,23)(H,21,24)

InChI Key

AAIPTOYGIGNXFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NNC(=O)CCC(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.